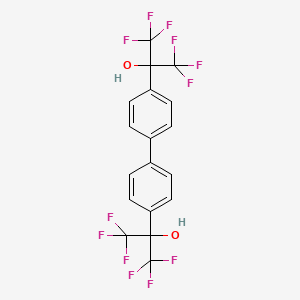

4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl

Description

The exact mass of the compound 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F12O2/c19-15(20,21)13(31,16(22,23)24)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(32,17(25,26)27)18(28,29)30/h1-8,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNFGVSJUHFARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176215 | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-30-5 | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002180305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2180-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Bisphenol AF (BPAF) Monomer Architecture & Synthesis

[1]

Executive Summary

Bisphenol AF (BPAF), or 4,4'-(hexafluoroisopropylidene)diphenol, represents a critical evolution in the bisphenol class of monomers.[1] Unlike its ubiquitous analog Bisphenol A (BPA), BPAF incorporates a hexafluoroisopropylidene bridge.[1] This structural modification introduces significant electronegativity and steric bulk, fundamentally altering the monomer's physicochemical properties and biological interaction profile. This guide provides a rigorous analysis of BPAF’s molecular architecture, a validated high-purity synthesis protocol, and a mechanistic breakdown of its bio-activity, tailored for advanced R&D applications.

Molecular Architecture: The Fluorine Effect

The substitution of BPA's methyl groups with trifluoromethyl (-CF₃) groups is not merely cosmetic; it dictates the monomer's utility in high-performance fluoroelastomers (FKM) and its unique toxicological footprint.[1]

Structural Comparison

| Feature | Bisphenol A (BPA) | Bisphenol AF (BPAF) | Impact of Fluorination |

| Bridge Moiety | Isopropylidene (-C(CH₃)₂-) | Hexafluoroisopropylidene (-C(CF₃)₂-) | Increases hydrophobicity and steric hindrance.[1] |

| Electronegativity | Moderate | High (Fluorine induction) | Withdraws electron density from phenol rings.[1] |

| Acidity (pKa) | ~9.6 - 10.2 | ~9.2 | BPAF is significantly more acidic due to anion stabilization by -CF₃.[1] |

| Thermal Stability | Moderate | High | C-F bonds (approx. 485 kJ/mol) confer resistance to thermal degradation.[1] |

| LogP (Hydrophobicity) | ~3.32 | ~4.47 | BPAF is more lipophilic, influencing bio-accumulation and membrane permeability.[1] |

Mechanistic Implications

The electron-withdrawing nature of the hexafluoroisopropylidene bridge deactivates the aromatic rings relative to BPA. In synthesis, this destabilizes the carbocation intermediate, requiring more aggressive acid catalysis. In biological systems, the bulky, hydrophobic -CF₃ groups enhance binding affinity to certain hydrophobic pockets in nuclear receptors (e.g., Estrogen Receptor α), often exceeding the potency of BPA.[1]

Synthetic Pathways & Mechanism[2]

The synthesis of BPAF follows an Electrophilic Aromatic Substitution (EAS) mechanism.[2] However, the reaction kinetics are distinct from BPA due to the "deactivated" nature of the electrophile precursor (hexafluoroacetone).

Reaction Mechanism[1]

-

Activation: The carbonyl oxygen of hexafluoroacetone (HFA) is protonated by a strong acid catalyst, generating a highly reactive oxonium species.[1]

-

First Substitution: Phenol attacks the activated carbonyl at the para position. The electron-withdrawing -CF₃ groups destabilize the resulting carbocation, making this the rate-limiting step.[1]

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the tertiary alcohol intermediate.

-

Second Substitution: The alcohol is protonated and leaves as water (dehydration), generating a cation that is attacked by a second phenol molecule.[1]

Catalyst Selection

Validated Experimental Protocol: High-Purity BPAF Synthesis

Objective: Synthesis of >99.5% purity BPAF monomer suitable for polymerization or biological assay. Scale: Laboratory (50g basis).

Reagents & Equipment[4]

-

Reactants: Phenol (99%, excess), Hexafluoroacetone trihydrate (HFA[1]·3H₂O).

-

Note: HFA trihydrate is a liquid/solid hydrate, safer to handle than toxic HFA gas.

-

-

Catalyst: Methanesulfonic acid (MSA) (>99%).[1]

-

Solvent: Toluene (for purification), Dichloromethane (DCM, for extraction).[1]

-

Apparatus: 250mL Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, nitrogen inlet.

Step-by-Step Methodology

Phase 1: Condensation Reaction [1]

-

Charge: In the reaction flask, combine Phenol (47.0 g, 0.5 mol) and HFA·3H₂O (22.0 g, 0.1 mol).[1] The molar ratio of Phenol:HFA should be at least 4:1 to minimize oligomerization.

-

Catalyze: Add Methanesulfonic acid (15 mL) dropwise while stirring.

-

React: Heat the mixture to 90-100°C under a slow stream of Nitrogen. Maintain reflux for 18-24 hours .

Phase 2: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water to quench the acid.

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL). The BPAF and excess phenol will migrate to the organic phase.

-

Wash: Wash the combined organic layer with:

-

Saturated NaHCO₃ (2 x 100 mL) to neutralize residual acid.[1]

-

Brine (1 x 100 mL).

-

-

Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. You will obtain a crude solid/oil mixture containing BPAF and excess phenol.[1]

Phase 3: Purification (The Critical Step)

-

Phenol Removal: If significant phenol remains, perform a vacuum distillation (100°C @ 10 mmHg) to remove excess phenol.[1]

-

Recrystallization: Dissolve the crude residue in minimal hot Toluene (approx. 80°C).

-

Crystallize: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. BPAF crystallizes as white needles/prisms.[1]

-

Filtration: Filter the crystals and wash with cold toluene/hexane (1:1).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Flow Diagram

Caption: Step-by-step process flow for the laboratory synthesis and purification of Bisphenol AF.

Bio-Interaction & Toxicology Context[1]

For drug development professionals, understanding BPAF's interaction with biological systems is crucial, as it is a potent endocrine-disrupting chemical (EDC).[1]

Mechanism of Action (Estrogen Receptors)

BPAF acts as an agonist for Estrogen Receptor alpha (ERα) and an antagonist/inverse agonist for Estrogen Receptor beta (ERβ).[1]

-

Binding Affinity: The hydrophobic -CF₃ groups fit tightly into the ligand-binding domain (LBD) of ERα, often stabilizing the active conformation more effectively than BPA.

-

Signaling: Upon binding, BPAF induces receptor dimerization and recruitment of co-activators, leading to the transcription of target genes (e.g., cell proliferation markers).

Signaling Pathway Visualization[1]

Caption: Molecular pathway of BPAF-induced Estrogen Receptor (ERα) activation and downstream gene transcription.

References

-

Synthesis Protocol & Catalysis

-

Chemical Properties & Structure

-

Endocrine Disruption & Toxicology

-

Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro.[1] Environmental Health Perspectives.[1] Link

-

Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences.[1] Link[1]

-

-

Purification Techniques

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. LabXchange [labxchange.org]

- 3. CN101747158A - One-step preparation method of bisphenol af - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CN103553883A - Method for co-catalytic synthesis of bisphenol AF through molecular sieve and heteropoly acid - Google Patents [patents.google.com]

- 6. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectral Analysis of 4,4'-(Hexafluoroisopropylidene)diphenol (BPAF)

Abstract

4,4'-(Hexafluoroisopropylidene)diphenol, commonly known as Bisphenol AF (BPAF), is a fluorinated analogue of Bisphenol A (BPA) utilized in the production of specialty polymers such as polyimides, polyamides, and polyesters.[1] Its unique properties, conferred by the hexafluoroisopropylidene bridge, necessitate rigorous structural characterization. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of BPAF. We delve into the principles of spectral interpretation, present validated experimental protocols, and explain the causal reasoning behind methodological choices, offering researchers and drug development professionals a comprehensive resource for the definitive identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

The structure of BPAF (C₁₅H₁₀F₆O₂) is foundational to understanding its spectral output. It consists of two para-substituted phenol rings linked by a central quaternary carbon atom which is also bonded to two trifluoromethyl (-CF₃) groups.[1] This high degree of symmetry and the presence of strongly electronegative fluorine atoms create a distinct and predictable spectroscopic signature.

-

Symmetry: The molecule possesses a C₂ axis of symmetry bisecting the C-(CF₃)₂ group. This equivalence means that the two phenol rings and their respective protons and carbons will produce identical signals in the NMR spectrum, simplifying the overall pattern.[2]

-

Electronegativity: The six fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the chemical shifts of nearby nuclei, particularly the central quaternary carbon and the aromatic carbons. In IR spectroscopy, the C-F bonds give rise to very strong, characteristic absorption bands.

Caption: Molecular structure of BPAF with atom labeling for spectral assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR is indispensable for confirming the structure of the aromatic portions of BPAF. The spectrum is deceptively simple due to the molecule's symmetry.

Causality in Experimental Design

Solvent Selection: The choice of deuterated solvent is critical. While CDCl₃ is common, phenolic -OH protons often exchange with trace acidic impurities or water, leading to broad or absent signals.[3] Solvents like DMSO-d₆ or Acetone-d₆ are preferred for BPAF analysis. They form hydrogen bonds with the phenolic proton, slowing its exchange rate and resulting in a sharp, observable singlet at a downfield chemical shift.[4] This choice directly enables the complete characterization of all proton environments.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Accurately weigh approximately 10-15 mg of BPAF into a clean, dry NMR tube.

-

Solvation: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

Spectral Interpretation

The BPAF molecule will exhibit three distinct signals in its ¹H NMR spectrum:

-

Aromatic Protons (AA'BB' System): The four protons on each symmetrically equivalent phenol ring (H2'/H6' and H3'/H5') form a classic AA'BB' spin system. This appears as two distinct doublets.

-

The protons ortho to the hydroxyl group (H3', H5') are shielded and appear further upfield.

-

The protons ortho to the electron-withdrawing C(CF₃)₂ group (H2', H6') are deshielded and appear further downfield.

-

-

Phenolic Proton (-OH): As discussed, in DMSO-d₆, this proton appears as a sharp singlet at a significantly downfield position due to hydrogen bonding with the solvent. Its integration corresponds to two protons, confirming the presence of both hydroxyl groups.

| Signal Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| Phenolic OH (H', H'') | ~9.5 - 10.5 | Singlet (s) | 2H |

| Aromatic CH (H2', H6', H2'', H6'') | ~7.2 - 7.4 | Doublet (d) | 4H |

| Aromatic CH (H3', H5', H3'', H5'') | ~6.8 - 7.0 | Doublet (d) | 4H |

Table 1: Predicted ¹H NMR spectral data for BPAF in DMSO-d₆.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of BPAF, including the non-protonated quaternary carbons.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg in 0.7 mL) can be beneficial for reducing acquisition time, especially for quaternary carbons which have long relaxation times.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is essential to simplify the spectrum to single lines for each unique carbon, removing C-H coupling. A greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation

Due to symmetry, the ¹³C NMR spectrum of BPAF is expected to show five distinct signals:

-

Aromatic Carbons: Four signals will arise from the phenyl rings. Two for the protonated carbons (CH) and two for the quaternary carbons (C-OH and C-Bridge). Chemical shift prediction tools and comparison with similar structures like BPA are used for assignment.[5][6]

-

Bridge Carbons:

-

Quaternary Carbon (Cq): The central carbon atom bonded to the two phenyl rings and two -CF₃ groups will appear as a distinct signal. Its chemical shift is influenced by the attached aromatic rings.

-

Trifluoromethyl Carbons (-CF₃): The carbon atoms of the two -CF₃ groups are equivalent. They will appear as a single signal, typically a quartet due to coupling with the three attached fluorine-¹⁹ nuclei (¹JCF).

-

| Signal Assignment | Typical Chemical Shift (δ) (ppm) | Notes |

| C4', C4'' (C-OH) | ~155 - 160 | Deshielded by oxygen. |

| C1', C1'' (C-Bridge) | ~130 - 135 | Quaternary carbon attached to the bridge. |

| C2', C6', C2'', C6'' | ~128 - 132 | Aromatic CH ortho to the bridge. |

| C3', C5', C3'', C5'' | ~115 - 120 | Aromatic CH ortho to the hydroxyl group. |

| Cq (Central Quaternary) | ~65 - 75 | Shielded relative to aromatic carbons. |

| -CF₃ | ~120 - 125 | Appears as a quartet due to C-F coupling. |

Table 2: Predicted ¹³C NMR spectral data for BPAF.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the BPAF molecule. The spectrum is dominated by vibrations associated with the O-H, C-H, C=C, C-O, and C-F bonds.[7]

Causality in Experimental Design

Sample Preparation: For a solid sample like BPAF, the primary goal is to obtain a thin, uniform sample for the IR beam to pass through.

-

KBr Pellet Method: This involves grinding the sample with potassium bromide (KBr) powder and pressing it into a transparent disk.[8] This is a classic technique that produces high-quality spectra free from solvent interference. The causality here is that KBr is transparent in the mid-IR range (4000-400 cm⁻¹) and grinding the sample to a fine powder minimizes scattering of the IR radiation (Christiansen effect), preventing spectral distortion.[7][9]

-

Attenuated Total Reflectance (ATR): A modern alternative where a small amount of solid powder is pressed directly against a high-refractive-index crystal (like diamond or zinc selenide).[10] This method is faster and requires minimal sample preparation, making it highly efficient.

Caption: Experimental workflow for FT-IR analysis of BPAF using the KBr pellet method.

Experimental Protocol (KBr Pellet Method)

-

Preparation: Gently grind 1-2 mg of BPAF with approximately 100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer a portion of the powder to a pellet-pressing die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove adsorbed moisture.

-

Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press for about 2 minutes.

-

Analysis: Carefully release the pressure and eject the transparent or translucent KBr pellet. Mount the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹. A background spectrum of air should be run first.

Spectral Interpretation

The IR spectrum of BPAF displays several characteristic absorption bands that serve as molecular signatures.[7]

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3600 - 3200 | O-H stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between the phenol groups. A peak around 3400 cm⁻¹ is characteristic.[7] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds on a benzene ring. |

| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected, confirming the presence of the aromatic rings. |

| 1520 - 1480 | Aromatic C=C stretch | Medium-Strong | A strong, sharp band in this region is characteristic of para-substituted benzene rings. |

| 1300 - 1150 | C-F stretch | Very Strong | The presence of two -CF₃ groups results in intense absorption bands in this region, which is a key identifier for BPAF. The highest intensity peak is often observed around 1172 cm⁻¹.[7] |

| 1250 - 1200 | C-O stretch (Phenolic) | Strong | Strong absorption typical for aryl ethers and phenols. |

| ~830 | Aromatic C-H out-of-plane bend | Strong | Characteristic for 1,4-disubstituted (para) benzene rings. |

Table 3: Characteristic IR absorption bands for BPAF.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural confirmation and purity assessment of BPAF. The symmetry of the molecule simplifies the NMR spectra, while the unique hexafluoroisopropylidene bridge provides unmistakable signatures in both ¹³C NMR (quartet for -CF₃) and IR (very strong C-F stretches). The protocols and interpretations detailed in this guide represent a validated system for analysis, grounded in the fundamental principles of spectroscopy and informed by field-proven experimental choices. By understanding the causality behind these methods, researchers can confidently apply these techniques to ensure the quality and identity of BPAF in their scientific endeavors.

References

-

Ullah, R., & Wang, X. (2019). Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF”. Applied Optics, 58(29), 8049-8057. [Link]

-

PubChem. (n.d.). Bisphenol AF. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 24, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved January 24, 2026, from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved January 24, 2026, from [Link]

-

Ullah, R., & Wang, X. (2018). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Optical Materials Express, 8(12), 3821-3831. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 24, 2026, from [Link]

-

LordMorio. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Reddit. [Link]

-

Tsilomelekis, G., et al. (2016). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 21(9), 1149. [Link]

Sources

- 1. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenol A(80-05-7) 13C NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF” [opg.optica.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis [opg.optica.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Commercial Sources & Technical Validation of High-Purity Bisphenol AF (BPAF)

Executive Summary

Bisphenol AF (BPAF) [CAS: 1478-61-1] has emerged as a critical fluorinated analogue of Bisphenol A, utilized extensively in high-performance fluoroelastomers (FKM), electronic polyimides, and increasingly as a reference standard in endocrine disruption toxicology.[1][2]

For research and drug development applications, purity is the rate-limiting variable. While industrial-grade BPAF (typically ~97-98%) is sufficient for rubber vulcanization, it contains isomeric impurities and unreacted phenol that can skew receptor binding affinity assays (

This guide provides a scientifically grounded framework for sourcing, evaluating, and validating high-purity (>99.0%) BPAF, distinguishing between "certificate-value" and "bench-verified" quality.

Chemical Profile & The Purity Imperative

The Fluorine Effect

Unlike BPA, the central methyl groups in BPAF are replaced by trifluoromethyl groups (

-

Hyper-hydrophobicity: Drastically alters bioavailability and column retention times compared to BPA.

-

Thermal Stability: Melting point ~160-163°C; resistant to hydrolytic degradation.

-

Acidity: The electron-withdrawing fluorine atoms increase the acidity of the phenolic hydroxyls (

~8.7 vs. 9.6 for BPA), affecting chemical reactivity and receptor interaction.[1][2]

Impurity Vectors

In lower-grade commercial samples, common impurities include:

-

Unreacted Phenol: Competes in cross-linking reactions.

-

Isomeric Byproducts: 2,4'-BPAF (ortho-para isomer) vs. the desired 4,4'-BPAF.

-

Trace Metals: Catalytic residues (Fe, Cu) from synthesis that interfere with sensitive biological assays.[2]

Structural Visualization

The following diagram illustrates the chemical structure and potential degradation/impurity sites.

Figure 1: BPAF chemical context, highlighting critical impurities (Phenol, Isomers) that necessitate high-purity sourcing for specific applications.

Commercial Landscape: Supplier Tiering

To ensure reproducibility, researchers must categorize suppliers by their Quality Management System (QMS) rather than price.[2]

Tier 1: Analytical Reference Standards (The "Gold Standard")

Target Use: Toxicology screenings (ER

-

Sigma-Aldrich (Supelco/Merck): Offers "Analytical Standard" grade.[1][2][3][4] These are characterized by extensive CoAs including HPLC, NMR, and water content (Karl Fischer).[1][2]

-

TCI (Tokyo Chemical Industry): High reliability for organic synthesis.[2]

-

Toronto Research Chemicals (TRC): Specializes in isotope-labeled BPAF (

or

Tier 2: Fine Chemical Suppliers (Synthesis Grade)

Target Use: Polymer synthesis, material science scale-up (gram to kg scale).[1][2]

-

Thermo Fisher (Alfa Aesar): Reliable for bulkier research quantities (e.g., 25g - 100g).[1][2]

-

Spectrum Chemical: Good balance of cost vs. documented purity.

Tier 3: Industrial Bulk (Caution Required)

Target Use: Rubber manufacturing, non-critical additives.[2]

-

Suppliers: GM Chemical, Jinan Finer Chemical.[2]

-

Risk: Often guarantee only 98% purity. "White powder" appearance descriptions are insufficient for research. Mandatory internal re-crystallization required before use in biological systems. [2]

Comparative Data Table

| Supplier Category | Typical Purity | Impurity Profile | Traceability | Recommended Application |

| Analytical Tier (e.g., Sigma) | <0.1% Phenol | Full CoA + NMR | Toxicology, Drug Discovery | |

| Fine Chem Tier (e.g., TCI) | > 98.0% - 99.0% | <0.5% Isomers | Basic CoA | Polymer Synthesis, Material R&D |

| Industrial Tier | ~97.0% - 98.0% | Variable | Batch-dependent | Bulk Rubber Curing |

Technical Validation: Self-Validating Protocols

Do not rely solely on the vendor's Certificate of Analysis (CoA).[2] The following protocol allows for internal validation of BPAF purity using standard HPLC-UV/Vis.

HPLC-UV Validation Protocol

Objective: Quantify BPAF purity and detect phenol/isomer contaminants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Supelco Ascentis Express).[2]

-

Rationale: The fluorinated groups make BPAF highly hydrophobic; C18 provides optimal retention and separation from more polar phenol impurities.

-

-

Mobile Phase:

-

Gradient: 40% B to 100% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm (BPAF absorption max) and 220 nm (general organic).[2]

-

Sample Prep: Dissolve 10 mg BPAF in 10 mL HPLC-grade Methanol. Filter through 0.22

m PTFE filter.[5]

The QC Decision Matrix

Use this workflow to determine if a purchased batch is fit for purpose.

Figure 2: Internal Quality Control (QC) workflow for validating BPAF batches prior to experimental use.

Handling & Safety (E-E-A-T)

Toxicological Alert: BPAF is a potent endocrine disruptor.

-

Mechanism: It acts as an agonist for Estrogen Receptor Alpha (ER

) and can exhibit higher potency than BPA in certain assays due to the electron-withdrawing fluorine groups increasing receptor binding affinity.[2] -

Containment: All weighing must occur inside a fume hood or glovebox .

-

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and N95/P100 respiratory protection if handling bulk powder.[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73864, Bisphenol AF.[2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Substance Information: 4,4'-(hexafluoroisopropylidene)diphenol.[1][2] Retrieved from [Link][1][2]

-

MicroSolv Technology Corp. Bisphenol A, S and F Analyzed with HPLC (Methodology applicable to BPAF).[2] Retrieved from [Link]

Sources

- 1. CAS 1478-61-1: Bisphenol AF | CymitQuimica [cymitquimica.com]

- 2. Bisphenol AF - Wikipedia [en.wikipedia.org]

- 3. 双酚 AF analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. ビスフェノールF analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for the Polycondensation of BPAF with Dianhydrides: A Guide for Researchers

This document provides a detailed guide for the synthesis and characterization of high-performance polyimides derived from the polycondensation of 4,4'-(hexafluoroisopropylidene)diphenol-derived diamines (BPAF-based diamines) and various aromatic dianhydrides. The incorporation of the hexafluoroisopropylidene (6F) group from BPAF into the polyimide backbone imparts unique properties, including enhanced solubility, lower dielectric constant, high thermal stability, and excellent optical transparency. This guide is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the synthesis and application of fluorinated polyimides.

Theoretical Background: The Significance of BPAF-based Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their application can be limited by poor solubility, which complicates processing.[2] A successful strategy to mitigate this is the incorporation of bulky, fluorine-containing groups into the polymer backbone.[2] The 4,4'-(hexafluoroisopropylidene)diphenol (BPAF) moiety, with its two trifluoromethyl (-CF3) groups, is particularly effective.

The introduction of the bulky 6F-group disrupts chain packing and weakens intermolecular charge-transfer complex (CTC) formation, which is often responsible for the characteristic color and low solubility of aromatic polyimides.[2][3] This disruption enhances the solubility of the resulting polyimides in common organic solvents, making them more processable for applications such as thin films, coatings, and membranes.[2][4] Furthermore, the high electronegativity of fluorine atoms can lead to a lower dielectric constant and reduced moisture absorption, which are desirable properties in microelectronics and aerospace applications.[3] The rigid aromatic backbone, however, ensures that the excellent thermal stability is maintained.[5]

The polycondensation reaction between a diamine and a dianhydride typically proceeds via a two-step method. In the first step, a soluble poly(amic acid) precursor is formed at room temperature.[6][7] The second step involves thermal or chemical imidization to form the final polyimide, a process that involves the cyclization of the amic acid groups with the elimination of water.[8] Alternatively, a one-step high-temperature solution polycondensation can be employed to directly yield the polyimide.[6]

Materials and Reagents

-

Diamine Monomer: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPP) or other BPAF-derived diamines.

-

Dianhydride Monomers:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Pyromellitic dianhydride (PMDA)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

4,4'-Oxydiphthalic anhydride (ODPA)

-

4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)[9]

-

-

Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous.

-

Dehydrating Agent (for chemical imidization): Acetic anhydride.

-

Catalyst (for chemical imidization): Pyridine or isoquinoline.[6]

-

Precipitation Solvent: Methanol or ethanol.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet and outlet, heating mantle, condenser, Buchner funnel, vacuum oven.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Poly(amic acid) and Thermal Imidization

This is the most common method for synthesizing high-molecular-weight polyimides.

Step 1: Synthesis of Poly(amic acid) (PAA)

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the BPAF-based diamine (e.g., BAPP) in anhydrous DMAc.[7] The concentration is typically maintained at 15-20 wt% solids to ensure adequate viscosity for high molecular weight polymer formation.[10]

-

Reaction Initiation: Purge the system with dry nitrogen for at least 30 minutes to create an inert atmosphere, which is crucial to prevent side reactions with moisture.[6]

-

Dianhydride Addition: Gradually add an equimolar amount of the dianhydride powder (e.g., 6FDA) to the stirred diamine solution at room temperature. The addition should be done in portions to control the exothermic reaction and maintain a homogenous solution.

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.[5][11] The viscosity of the solution will increase significantly as the poly(amic acid) forms. The completion of this step results in a viscous, clear PAA solution.

Causality behind Experimental Choices:

-

Anhydrous Solvent & Inert Atmosphere: Dianhydrides are highly susceptible to hydrolysis. The presence of water would react with the anhydride groups, capping the growing polymer chains and preventing the formation of high molecular weight polymer.

-

Equimolar Monomers: Stoichiometric balance is critical in step-growth polymerization to achieve high molecular weight. Any deviation will result in lower molecular weight polymers with end groups of the excess monomer.

-

Room Temperature Reaction: The formation of poly(amic acid) is an equilibrium reaction that is favored at lower temperatures. Higher temperatures can promote the reverse reaction and also risk premature imidization in an uncontrolled manner.

Step 2: Thermal Imidization

-

Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

-

Solvent Removal and Imidization: Place the cast film in a vacuum or convection oven and subject it to a staged heating program. A typical heating schedule is:

-

80-100 °C for 1-2 hours to slowly remove the bulk of the solvent.

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour.

-

300 °C for 1 hour to ensure complete cyclization to the polyimide.[1]

-

-

Film Recovery: After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off the glass substrate.

Causality behind Experimental Choices:

-

Staged Heating: A gradual increase in temperature is essential. Rapid heating can cause the solvent to boil, creating voids and defects in the film. The staged process allows for controlled solvent evaporation followed by efficient cyclodehydration (imidization) at higher temperatures. The final high temperature step is necessary to drive the imidization to completion.

Protocol 2: One-Step High-Temperature Solution Polycondensation

This method directly produces the polyimide in solution, which can be advantageous for certain applications.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser with a Dean-Stark trap, add the BPAF-based diamine, an equimolar amount of the dianhydride, and a high-boiling point solvent like m-cresol with a catalytic amount of isoquinoline.

-

Polymerization and Imidization: Heat the reaction mixture to 180-200 °C with continuous stirring under a nitrogen flow.[12] The water formed during the imidization process is removed azeotropically.

-

Reaction Monitoring: The reaction is typically continued for 3-6 hours. The progress can be monitored by the increase in viscosity of the solution.

-

Isolation: After cooling, the polymer solution is slowly poured into a non-solvent like methanol to precipitate the polyimide.[6] The precipitated polymer is then collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 120-150 °C for 24 hours.[12]

Causality behind Experimental Choices:

-

High-Boiling Solvent: A solvent with a high boiling point is necessary to achieve the temperatures required for direct imidization.

-

Azeotropic Water Removal: The continuous removal of water drives the equilibrium of the reaction towards the formation of the imide ring, ensuring a high degree of imidization.

-

Catalyst: Isoquinoline acts as a catalyst to promote the cyclization reaction.

Characterization of BPAF-based Polyimides

The synthesized polyimides should be characterized to confirm their structure and evaluate their properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of imidization. Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

-

Thermogravimetric Analysis (TGA): To assess thermal stability. This analysis determines the decomposition temperature (Td), typically reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).[14]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature.[15][16]

-

Mechanical Testing: To evaluate properties like tensile strength, elongation at break, and Young's modulus of the polyimide films.[13][16]

-

Solubility Test: To determine the solubility of the polyimides in various organic solvents (e.g., NMP, DMAc, THF, chloroform).[4]

Data Presentation: Properties of BPAF-Dianhydride Polyimides

The properties of polyimides are highly dependent on the specific dianhydride used in the polymerization with the BPAF-based diamine. The following table summarizes typical properties based on literature data.

| Dianhydride Monomer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Inherent Viscosity (dL/g) | Solubility in NMP |

| 6FDA | 290 - 330 | > 500 | 0.60 - 0.95 | Soluble |

| PMDA | 350 - 400 | > 520 | 0.50 - 0.80 | Sparingly Soluble |

| BPDA | 320 - 360 | > 530 | 0.55 - 0.90 | Soluble |

| ODPA | 260 - 300 | > 510 | 0.65 - 1.00 | Soluble |

| BPADA | 240 - 280 | > 500 | 0.70 - 1.10 | Soluble |

Note: The values presented are approximate ranges and can vary depending on the specific BPAF-derived diamine, synthesis conditions, and characterization methods.

Visualizations

Reaction Scheme

Caption: General two-step polycondensation reaction of a BPAF-based diamine with a dianhydride.

Experimental Workflow

Caption: Step-by-step workflow for the two-step synthesis and characterization of BPAF-based polyimide films.

References

- MDPI. (n.d.). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment.

- ScienceDirect. (2025, August 7). Thermal properties of bulk polyimides: Insights from computer modeling versus experiment.

- PubMed. (2024, July 16). Thermally Stable and Transparent Polyimide Derived from Side-Group-Regulated Spirobifluorene Unit for Substrate Application.

- MDPI. (n.d.). Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization.

- J-STAGE. (n.d.). Synthesis and Properties of Polyimides Derived from 2,2',3,3'‑Biphenyltetracarboxylic Dianhydride.

- Nature. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study.

- National Center for Biotechnology Information. (2025, May 22). Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization.

- Defense Technical Information Center. (n.d.). Synthesis and Characterization of Chlorinated Bisphenol-Based Polymers and Polycarbodiimides as Inherently Fire-Safe Polymers.

- Royal Society of Chemistry. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.

- ResearchGate. (2025, May 28). Fluorinated Polyimides: Synthesis, Properties, and Applications.

- National Center for Biotechnology Information. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.

- Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE.

- ResearchGate. (n.d.). Two-step thermal imidization process in the synthesis of PIs using ODPA....

- National Center for Biotechnology Information. (n.d.). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations.

- ScienceDirect. (n.d.). Synthesis of soluble polyimides and functionalized imide oligomers via solution imidization of aromatic diester-diacids and.

- MDPI. (n.d.). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. mdpi.com [mdpi.com]

- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

- 13. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermally Stable and Transparent Polyimide Derived from Side-Group-Regulated Spirobifluorene Unit for Substrate Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

BPAF application in electronic materials

Application Note: Bisphenol AF (BPAF) in Next-Generation Electronic Materials

Abstract

This technical guide details the utility of Bisphenol AF (BPAF) as a critical feedstock for high-performance electronic materials. Unlike its analogue Bisphenol A (BPA), BPAF incorporates a hexafluoroisopropylidene moiety, introducing significant electronegativity and steric bulk. These features are exploited to engineer low-dielectric (

The Fluorine Advantage: Mechanism of Action

The transition from BPA to BPAF in electronic materials is driven by the physics of the trifluoromethyl (

-

Dielectric Permittivity (

): The C-F bond has a low polarizability compared to C-H. Furthermore, the bulky-

Result: Lower dielectric constant (

vs.

-

-

Optical Transparency: The strong electronegativity of fluorine disrupts the formation of Charge Transfer Complexes (CTC) between electron-donating diamines and electron-accepting dianhydrides in polyimides.

-

Result: Suppression of the "yellowing" effect, enabling clear films for OLED/flexible displays.

-

-

Thermal Stability: The high bond dissociation energy of C-F (~485 kJ/mol) enhances resistance to thermal degradation (

).

Logic Diagram: Structure-Property Relationship

Figure 1: Mechanistic pathway from BPAF chemical structure to electronic material performance metrics.

Application Protocol: Low-Loss Epoxy Resins (DGEBPAF)

Context: Standard DGEBA (BPA-based epoxy) suffers from high dielectric loss at millimeter-wave frequencies. The BPAF analogue, Diglycidyl Ether of Bisphenol AF (DGEBPAF), is the preferred matrix for high-frequency Copper Clad Laminates (CCL).

Protocol A: Synthesis of DGEBPAF Monomer

Objective: Synthesize high-purity epoxy monomer from BPAF.

Reagents:

-

Bisphenol AF (BPAF): 336.2 g (1.0 mol)

-

Epichlorohydrin (ECH): 925 g (10.0 mol) – Excess acts as solvent

-

Sodium Hydroxide (NaOH): 40% aq. solution

-

Tetrabutylammonium bromide (TBAB): 1.5 g (Phase transfer catalyst)

Methodology:

-

Dissolution: In a 2L 3-neck flask equipped with a mechanical stirrer, condenser, and N2 inlet, dissolve BPAF in Epichlorohydrin. Add TBAB.

-

Heating: Heat mixture to 100°C under stirring.

-

Cyclization (Dropwise Addition): Slowly add 40% NaOH solution over 3 hours. Crucial: Maintain azeotropic distillation to remove water generated during the reaction, recycling the ECH back into the flask.

-

Why: Water removal drives the equilibrium toward the glycidyl ether formation and prevents hydrolysis of the epoxy ring.

-

-

Post-Reaction: Cool to room temperature. Filter off the NaCl salt precipitate.

-

Purification: Distill off excess ECH under reduced pressure. Dissolve the residue in toluene and wash with deionized water (3x) to remove ionic impurities (Target: <5 ppm Na/Cl ions for electronic grade).

-

Isolation: Recrystallize from isopropanol/hexane to obtain white crystalline DGEBPAF.

Validation Checkpoints:

-

Epoxy Equivalent Weight (EEW): Theoretical ~224 g/eq. Titrate with HBr/Acetic acid to confirm.

-

HPLC: Purity should exceed 99.5% to prevent signal loss from impurities.

Protocol B: Curing & Dielectric Characterization

Formulation:

-

Resin: DGEBPAF (Synthesized above)

-

Hardener: Active Ester (e.g., HPC-8000) or Cyanate Ester (for lowest

). Avoid amine hardeners if low moisture absorption is priority. -

Catalyst: Zinc Octoate (0.05 phr).

Curing Cycle:

-

Degas mixture at 110°C (vacuum).

-

Step Cure: 150°C (2h)

200°C (2h)-

Reasoning: High fluorine content increases melt viscosity; higher cure temps ensure full network conversion.

-

Data Output:

| Material System | Dielectric Constant (

Application Protocol: Molecular Glass Photoresists (EUV)

Context: As semiconductor nodes shrink below 7nm, polymer entanglement in traditional photoresists causes Line Edge Roughness (LER). BPAF-based "molecular glasses" are small, discrete molecules that resist entanglement, offering superior resolution for Extreme Ultraviolet (EUV) lithography.

Protocol C: Synthesis of BPAF-tBOC (Positive Tone Resist)

Objective: Protect BPAF hydroxyl groups with acid-labile tert-butoxycarbonyl (tBOC) groups.

Workflow:

-

Reactants: BPAF (10 mmol), Di-tert-butyl dicarbonate (

, 25 mmol), Potassium Carbonate ( -

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Reaction: Stir at Room Temperature (RT) for 12 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate. Dry over

. -

Formulation:

-

Matrix: BPAF-tBOC (10 wt% in PGMEA).

-

PAG (Photoacid Generator): Triphenylsulfonium triflate (5 wt% vs solids).

-

Quencher: Trioctylamine (0.5 wt%).

-

Lithography Process:

-

Spin Coat: 2000 rpm on Silicon wafer (Target thickness: 40 nm).

-

Post-Apply Bake (PAB): 110°C / 60s.

-

Exposure: EUV (13.5 nm) or E-beam.

-

Post-Exposure Bake (PEB): 100°C / 60s. Acid generated by PAG cleaves tBOC, regenerating soluble BPAF.

-

Develop: 2.38% TMAH (Tetramethylammonium hydroxide).

Performance Metrics:

-

Resolution: < 20 nm half-pitch.

-

LER (Line Edge Roughness): < 2 nm (3

).

Safety & Handling (E-E-A-T)

Critical Note for Drug/Tox Professionals: While BPAF is a material feedstock, it shares the bisphenol structure implicated in endocrine disruption. BPAF has been shown to be more estrogenic than BPA in certain assays due to the fluorinated motif increasing receptor binding affinity.

-

Handling: All synthesis (Protocols A & C) must occur in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended for DGEBPAF synthesis due to epichlorohydrin permeability).

-

Waste: Fluorinated compounds must not be incinerated in standard facilities; they require high-temperature incineration to prevent HF formation.

-

Trace Analysis: For electronic applications, ensure no free BPAF remains in the cured matrix to prevent outgassing or migration.

References

-

Synthesis and Characterization of BPAF-based Polyimides Source: MDPI, Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework. [Link]

-

Molecular Glass Photoresists for E-Beam/EUV Source: NIH/PMC, Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene. [Link]

-

Dielectric Properties of Fluorinated Epoxies Source: ResearchGate, On the dielectric properties of bisphenol A and F epoxy resins blends. [Link]

-

BPAF Chemical Safety Data Source: PubChem, Bisphenol AF Compound Summary. [Link]

Sources

- 1. A strategy for preparing spirobichroman dianhydride from bisphenol A and its resulting polyimide with low dielectric characteristic - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25648A [pubs.rsc.org]

- 2. Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists | MDPI [mdpi.com]

- 3. zeusinc.com [zeusinc.com]

Advanced Protocol: Crosslinking Density Determination of BPAF-Cured Elastomers

Abstract

This application note provides a rigorous methodology for quantifying the crosslinking density (

Introduction: The Chemistry of BPAF Curing

To measure crosslinking density, one must first understand the network topology. BPAF curing is not a radical process but a stepwise ionic elimination-addition reaction.

-

Dehydrofluorination: Metal oxides (

, -

Nucleophilic Attack: The BPAF anion attacks these unsaturations, forming ether linkages between polymer chains.

Why this matters for analysis: The resulting C-O-C crosslinks are thermally stable but polar. Solvent selection for swelling must account for the specific solubility parameter of the fluorocarbon backbone (

Diagram 1: BPAF Curing Mechanism & Network Formation

Caption: Stepwise ionic mechanism of BPAF curing: Base-catalyzed dehydrofluorination followed by nucleophilic crosslinking.

Method A: Equilibrium Swelling (The Flory-Rehner Standard)

This is the absolute method for determining effective network chain density. For FKM, Methyl Ethyl Ketone (MEK) or Acetone are the solvents of choice due to their interaction parameters (

Required Materials

-

Solvent: MEK (HPLC Grade) or Butyl Acetate.

-

Apparatus: Analytical balance (0.1 mg precision), weighing bottles, desiccator.

-

Sample: Cured FKM sheet (2mm thickness), approx.

mm.

Step-by-Step Protocol

-

Initial Weighing (

): Weigh the clean, dry specimen. -

Swelling: Immerse the specimen in excess solvent (ratio > 50:1 v/v) at

for 48–72 hours. Note: FKM reaches equilibrium slower than natural rubber due to fluorine steric hindrance. -

Equilibrium Weighing (

): Remove sample, quickly blot surface with lint-free tissue to remove bulk solvent, and weigh immediately in a tared weighing bottle. -

Drying (

): Dry the swollen sample in a vacuum oven at

Data Analysis (The Flory-Rehner Equation)

Calculate the volume fraction of rubber in the swollen gel (

Where:

-

= Density of polymer (approx.

-

= Density of solvent (

Calculate Crosslink Density (

-

= Molar volume of solvent (

- = Flory-Huggins interaction parameter.[1][2] Critical Note: For FKM/MEK, a value of 0.42 is widely accepted for standard copolymers.

Method B: Dynamic Mechanical Analysis (Rubbery Plateau)

While swelling is thermodynamic, DMA provides a mechanical assessment of the network. This method is faster, solvent-free, and correlates directly to sealing force.

Theory

According to the kinetic theory of rubber elasticity, the storage modulus (

Protocol

-

Mode: Tensile or Shear.

-

Geometry: Rectangular strip (

mm). -

Ramp: Temperature sweep from

to -

Frequency: 1 Hz (Standard) or 10 Hz (for high-frequency sealing simulation).

-

Extraction: Identify the "Rubbery Plateau" region where

becomes nearly constant (typically

Comparative Data & Interpretation

| Parameter | Method A: Swelling (MEK) | Method B: DMA ( | Interpretation |

| Primary Output | Swelling measures total network; DMA measures effective mechanical network. | ||

| Sensitivity | High (detects sol fraction) | Medium | DMA includes physical entanglements; Swelling removes them. |

| Typical Range | Higher values indicate tighter cure (better compression set). | ||

| Error Source | Uncertainty in | Sample slippage / Thermal expansion | Use Method A to calibrate Method B for QC. |

Experimental Workflow Diagram

Caption: Dual-path workflow for determining crosslink density via Equilibrium Swelling (Left) and DMA (Right).

Troubleshooting & Optimization

-

Sample Disintegration: If the sample breaks apart during swelling, the crosslink density is too low (under-cured). Increase BPAF loading or post-cure time (

for 24h is standard for FKM). -

Inconsistent DMA Data: Ensure the sample is fully post-cured. BPAF systems require a high-temperature post-cure to drive the reaction to completion and remove volatile byproducts (water, HF salts). Incomplete post-cure results in a "rising" plateau modulus during the DMA scan.

References

-

Schmiegel, W. W. (1979). Crosslinking of Fluoroelastomers. Die Angewandte Makromolekulare Chemie. Link

-

Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics. Link

-

ASTM D412-16 . Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. ASTM International. Link

-

Moore, A. L. (2006). Fluoroelastomers Handbook: The Definitive User's Guide. William Andrew Publishing. Link

Sources

BPAF in the synthesis of fluorinated polycarbonates

Application Note: High-Performance Synthesis of Fluorinated Polycarbonates using Bisphenol AF (BPAF)

Executive Summary

This guide details the synthesis, characterization, and application of fluorinated polycarbonates derived from 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF or BPAF). Unlike standard Bisphenol A (BPA) polycarbonates, BPAF-based variants exhibit superior thermal stability, lower dielectric constants, and enhanced hydrophobicity due to the electron-withdrawing trifluoromethyl (–CF₃) groups. These properties make them critical candidates for high-frequency electronic substrates, optical waveguides, and chemically resistant biomedical devices.

Scientific Rationale & Mechanism

The Fluorine Effect

The substitution of the isopropylidene methyl groups in BPA with trifluoromethyl groups in BPAF introduces profound physicochemical changes:

-

Acidity: The electron-withdrawing nature of the –CF₃ groups increases the acidity of the phenolic hydroxyls (pKa of BPAF ≈ 9.2 vs. BPA ≈ 10.2). This enhances the reaction kinetics during the deprotonation step in interfacial polymerization.

-

Free Volume: The bulky –CF₃ groups inhibit chain packing, increasing fractional free volume. This results in a lower dielectric constant and improved gas permeability.

-

Thermal Stability: The high bond energy of C–F (approx. 485 kJ/mol) significantly elevates the glass transition temperature (

) and thermo-oxidative stability.

Reaction Pathway: Interfacial Polycondensation

While melt transesterification is a "green" alternative, Interfacial Polycondensation remains the gold standard for synthesizing high-molecular-weight (

Mechanism: The reaction occurs at the interface of two immiscible solvents (DCM/Water).

-

Aqueous Phase: BPAF is deprotonated by NaOH to form the bis-phenolate salt.

-

Organic Phase: Triphosgene (a solid phosgene equivalent) is dissolved in Dichloromethane (DCM).

-

Interface: A Phase Transfer Catalyst (PTC) facilitates the transport of the phenolate to the organic phase, where it attacks the carbonyl of the phosgene species, eliminating NaCl.

Figure 1: Simplified reaction pathway for the interfacial synthesis of BPAF-Polycarbonate.

Experimental Protocol

Method: Interfacial Polycondensation using Triphosgene Scale: Laboratory (10 mmol scale)

Reagents & Equipment

-

Monomer: Bisphenol AF (BPAF), >99% purity.

-

Carbonyl Source: Triphosgene (Solid, safer alternative to Phosgene gas).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

-

Chain Stopper: p-tert-Butylphenol (PTBP) - Crucial for MW control.

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), N₂ inlet, dropping funnel.

Step-by-Step Procedure

Step 1: Aqueous Phase Preparation

-

In the 3-neck flask, dissolve 3.36 g (10 mmol) of BPAF in 40 mL of 2.0 M NaOH .

-

Stir until a clear solution forms (formation of disodium salt).

-

Add 0.023 g (0.1 mmol, 1 mol%) of TEBA (Catalyst).

Step 2: Organic Phase Preparation

-

Dissolve 1.10 g (3.7 mmol) of Triphosgene in 30 mL of DCM .

-

Note: Triphosgene generates 3 equivalents of phosgene in situ. A slight excess (approx 1.1 eq of phosgene equivalents) is used to account for hydrolysis.

-

Step 3: Interfacial Reaction

-

Cool the aqueous BPAF solution to 0–5 °C using an ice bath. Reason: Low temperature suppresses hydrolysis of the phosgene/chloroformate intermediates.

-

Add the DCM/Triphosgene solution dropwise over 30 minutes under vigorous stirring (>500 RPM).

-

Critical Control: Vigorous stirring is essential to maximize the interfacial surface area.

-

-

After addition, add 0.03 g (0.2 mmol) of p-tert-Butylphenol (Chain Stopper) dissolved in 2 mL DCM.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 4: Purification

-

Separate the phases using a separatory funnel. Discard the aqueous (upper) layer.

-

Wash the organic (lower) layer sequentially with:

-

1x Dilute HCl (0.1 M) to neutralize residual base.

-

3x Deionized Water (until neutral pH).

-

-

Precipitate the polymer by pouring the DCM solution slowly into 300 mL of cold Methanol under stirring.

-

Filter the white fibrous precipitate and dry in a vacuum oven at 80 °C for 12 hours .

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of BPAF-Polycarbonate.

Characterization & Validation

To validate the synthesis, the following analytical techniques are mandatory:

| Technique | Target Parameter | Expected Result for BPAF-PC |

| ¹H NMR | Structure Confirmation | Absence of phenolic -OH peak (~9.5 ppm). Aromatic protons shift due to carbonate linkage. |

| ¹⁹F NMR | Fluorine Content | Sharp singlet around -64 ppm (–CF₃ group). |

| GPC | Molecular Weight | |

| DSC | Thermal Transition | |

| TGA | Thermal Stability |

Comparative Analysis: BPAF vs. BPA

The following data highlights why BPAF is chosen for high-performance applications.

| Property | BPA-Polycarbonate | BPAF-Polycarbonate | Impact |

| Glass Transition ( | ~150 °C | ~175 °C | Higher operating temperature range. |

| Water Contact Angle | ~85° | ~104° | Increased hydrophobicity; bio-inertness. |

| Refractive Index ( | 1.585 | 1.530 | Lower RI due to F-content; useful for cladding. |

| Dielectric Constant | 3.0 | 2.6 | Reduced signal loss in high-frequency electronics. |

| Flammability | V-2 (UL94) | V-0 (UL94) | Intrinsic flame retardancy (Fluorine effect). |

Safety & Handling (Critical)

Bisphenol AF (BPAF) is a potent endocrine disruptor. Research indicates it may have a higher binding affinity for estrogen receptors than BPA.

-

Engineering Controls: All weighing and handling of solid monomer must be performed inside a certified chemical fume hood .

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: All filtrates (especially the aqueous phase containing unreacted phenolate) must be treated as hazardous organic waste. Do not pour down the drain.

-

Triphosgene: Highly toxic.[1] Upon contact with moisture, it releases phosgene gas. Store in a desiccator. Neutralize spills immediately with ammonia or aqueous NaOH.

References

-

Matsuoka, S., et al. (2020).[2] "Fluorine-driven amorphous solid-state polycondensation: phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate."[3] Polymer Chemistry. Link

-

Garrison, M. D., et al. (2021).[4] "BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols."[4] Green Chemistry. Link

-

Intratec Solutions. (2022). "Polycarbonate Production from BPA and Phosgene - Cost Analysis." Intratec. Link

-

Chemical Safety. (2024). "Bisphenol AF Safety Data Sheet." MedChemExpress. Link

-

Boyd Biomedical. (2020).[5] "Using Polycarbonates In Biomedical Applications." Boyd Biomedical.[5] Link

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fluorine-driven amorphous solid-state polycondensation: phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. boydbiomedical.com [boydbiomedical.com]

Step-growth polymerization with Bisphenol AF

Topic: Step-Growth Polymerization with Bisphenol AF: High-Performance Fluorinated Poly(arylene ether)s and Polycarbonates Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Material Scientists, and Drug Development Professionals[1]

Executive Summary & Material Context

Bisphenol AF (BPAF) [4,4'-(Hexafluoroisopropylidene)diphenol] is a fluorinated analogue of Bisphenol A (BPA).[1] While BPA is ubiquitous in commodity plastics, BPAF is the monomer of choice for high-performance applications requiring superior thermal stability, low dielectric constants, and optical transparency.

The substitution of the methyl groups in BPA with trifluoromethyl (

Key Material Advantages:

-

Thermal Stability: The C-F bond strength (approx. 485 kJ/mol) raises the glass transition temperature (

) significantly compared to BPA analogues. -

Hydrophobicity: The perfluorinated bridge increases the contact angle, making these polymers ideal for moisture-resistant coatings and gas separation membranes.

-

Electronic Properties: Lower dielectric constant due to increased free volume and low polarizability of fluorine.

Critical Mechanism: The "Fluorine Effect" on Reactivity

Expert Insight: The success of BPAF polymerization hinges on understanding how the hexafluoroisopropylidene bridge affects nucleophilicity.

-

Acidity of Monomer: The electron-withdrawing

groups pull electron density from the aromatic rings, making the phenolic hydroxyl protons more acidic than those in BPA ( -

Nucleophilicity of Salt: While BPAF is easier to deprotonate to form the phenoxide salt, the resulting phenoxide anion is less nucleophilic than its BPA counterpart.

-

Consequence:

polymerizations (e.g., Polysulfones) require higher temperatures or longer reaction times to achieve high molecular weights.

-

-

Solubility: BPAF polymers are often soluble in a wider range of organic solvents (e.g., THF, chloroform) compared to non-fluorinated analogues, aiding in processing but requiring careful solvent selection for precipitation.

Protocol A: Synthesis of Fluorinated Poly(arylene ether) Sulfone (PAES)

Methodology: Nucleophilic Aromatic Substitution (

Reagents & Equipment

-

Monomer 1: Bisphenol AF (BPAF) (Dried at 100°C under vacuum).[1]

-

Monomer 2: 4,4'-Dichlorodiphenyl sulfone (DCDPS) (Recrystallized).[1]

-

Base: Potassium Carbonate (

), anhydrous (excess, ~1.2 eq).[1] -

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMAc (Dipolar aprotic).[1]

-

Azeotropic Agent: Toluene.[1]

-

Setup: 3-neck flask, mechanical stirrer (overhead), Dean-Stark trap, nitrogen inlet.

Step-by-Step Protocol

-

Stoichiometric Weighing (The Carothers Critical Step):

-

Weigh BPAF (10.00 mmol, 3.362 g) and DCDPS (10.00 mmol, 2.872 g) with precision (

g). -

Note: Unlike chain-growth, step-growth requires a strict 1:1 molar ratio (

) to achieve high degree of polymerization ( -

Add

(12.00 mmol, 1.66 g).

-

-

Solvation & Dehydration:

-

Polymerization (

):-

Slowly drain the toluene from the Dean-Stark trap to raise the reaction temperature to 170–180°C .

-

Stir vigorously for 12–24 hours. The solution will become viscous.

-

Expert Tip: If the solution becomes too viscous to stir, dilute with hot NMP (5 mL), but do not lower the temperature below 160°C to prevent precipitation of the salt.

-

-

Workup & Purification:

-

Cool the solution to ~80°C.

-

Pour the polymer solution slowly into a high-shear blender containing Methanol/Water (10:1 v/v) . The polymer will precipitate as white fibers/powder.

-

Filter and wash 3x with hot water (to remove salts) and 2x with methanol.

-

Dry in a vacuum oven at 120°C for 24 hours.

-

Protocol B: Interfacial Synthesis of BPAF-Polycarbonate

Methodology: Interfacial Polycondensation using Triphosgene.[1][2] Safety Note: Triphosgene is a solid substitute for phosgene gas but generates phosgene in situ.[1] Work in a fume hood.

Reagents

-

Monomer: Bisphenol AF (BPAF).[1]

-

Linker: Triphosgene (Bis(trichloromethyl) carbonate).[1]

-

Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[1]

-

Solvent Phase: Dichloromethane (DCM).[1]

-

Aqueous Phase: NaOH (1.0 M).[1]

Step-by-Step Protocol

-

Biphasic Setup:

-

Dissolve BPAF (10 mmol, 3.362 g) in 1.0 M NaOH (40 mL). This forms the water-soluble sodium phenolate.[1]

-

Dissolve Triphosgene (3.5 mmol, 1.04 g—slight excess of phosgene equivalents) in DCM (30 mL).

-

-

Interfacial Reaction:

-

Add the DCM solution to the aqueous BPAF solution.

-

Add catalyst (TBAB, 0.1 mmol).

-

Stir vigorously (1000+ RPM) at 0–5°C (Ice bath).

-

Mechanism:[3][4][5][6][7] The reaction occurs at the interface.[2][8][9] The catalyst shuttles the phenoxide into the organic layer to react with the phosgene generated.

-

-

Polymer Growth:

-

Maintain stirring for 1 hour at 0°C, then allow to warm to room temperature (RT) for 2 hours.

-

Observation: The organic layer will thicken significantly.

-

-

Purification:

Visualization of Workflows

Figure 1: Reaction Mechanism & Process Flow

This diagram illustrates the

Caption: Step-growth pathway for BPAF polysulfone synthesis. Effective water removal (Yellow node) is the rate-determining factor for high molecular weight.[1]

Figure 2: Experimental Setup Logic (Dean-Stark)

Caption: The Dean-Stark loop is essential for maintaining the 1:1 stoichiometry by preventing hydrolysis of the phenoxide salt.

Data & Characterization

Comparative Properties: BPAF vs. BPA Polymers The following table highlights why researchers switch to BPAF for high-performance needs.

| Property | BPA-Polysulfone | BPAF-Polysulfone | Mechanism of Improvement |

| Glass Transition ( | ~190°C | ~220–235°C | Bulky |

| Contact Angle (Water) | ~75° | ~95–105° | Low surface energy of C-F bonds (Hydrophobicity).[1] |

| Dielectric Constant | 3.0–3.2 | 2.6–2.8 | Low polarizability of Fluorine; increased free volume. |

| Solubility | DCM, CHCl3, NMP | DCM, THF, Acetone | Fluorine disrupts chain packing, aiding solubility. |

Troubleshooting Guide

-

Problem: Low Molecular Weight (Brittle film).

-

Cause: Incomplete water removal or stoichiometry mismatch.[1]

-

Fix: Extend the toluene reflux time; ensure weighing is accurate to 4 decimal places.

-

-

Problem: Dark/Black Polymer.

References

-

Mechanisms of Step-Growth Polymeriz

-

Bisphenol AF Properties & Safety

-

Polycarbon

-

Poly(arylene ether) Synthesis Protocols

-

Thermal Properties of Fluorin

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. fraserplusepoxy.com [fraserplusepoxy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]

- 9. cdn.intratec.us [cdn.intratec.us]

- 10. The effect of Bisphenol A vs . Bisphenol F on the performance of polysulfone membranes - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00299K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. learnbin.net [learnbin.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl (Bisphenol AF)

Welcome to the technical support center for the purification of 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl, commonly known as Bisphenol AF (BPAF). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the purification of BPAF.

Introduction to Purification Challenges

4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl (BPAF) is a fluorinated analog of Bisphenol A with broad applications in the synthesis of high-performance polymers and as a cross-linking reagent.[1] The presence of the hexafluoroisopropylidene group imparts unique properties to BPAF, but also introduces specific challenges in its purification. Common issues arise from the presence of structural isomers, unreacted starting materials, and byproducts from the synthesis process.[2] Achieving high purity is critical for subsequent applications, demanding robust and well-understood purification strategies.

This guide provides practical, field-proven insights into overcoming these challenges, focusing on the causality behind experimental choices to ensure both purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude BPAF is a dark, oily residue. What is the likely cause and how can I purify it?

A1: A dark, oily appearance in crude BPAF often indicates the presence of colored impurities and residual solvents or byproducts from the synthesis. The initial step should be to attempt crystallization. If direct crystallization is unsuccessful, a liquid-liquid extraction or a simple acid-base workup can be effective in removing many of these impurities. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid, followed by a dilute base, and finally with brine can significantly improve the purity before attempting crystallization.

Q2: I'm having trouble getting my BPAF to crystallize. What can I do?

A2: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent. First, ensure that your crude material is sufficiently pure; a pre-purification step as described above might be necessary. For solvent selection, consider the "like dissolves like" principle.[3] Given BPAF's structure, polar aprotic solvents or solvent mixtures are often a good starting point. If spontaneous crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding the solution with a previously obtained pure crystal of BPAF can also be highly effective.

Q3: My recrystallized BPAF has a low melting point and a broad melting range. What does this indicate?